![molecular formula C13H16N2O3 B13738194 [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate CAS No. 17798-18-4](/img/structure/B13738194.png)
[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate: is a chemical compound with the molecular formula C₁₃H₁₆N₂O₃. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a 3-methylbut-2-enoylamino group and an N-methylcarbamate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate typically involves the reaction of 3-(3-methylbut-2-enoylamino)phenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The industrial production methods may also involve the use of advanced purification techniques, such as chromatography, to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate can undergo oxidation reactions, leading to the formation of various oxidized products. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide.
Reduction: This compound can also undergo reduction reactions, where reducing agents such as sodium borohydride or lithium aluminum hydride are used to convert it into reduced forms.
Substitution: Substitution reactions involving this compound can occur, where functional groups on the phenyl ring are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to investigate its effects on cellular processes and pathways. It may serve as a tool to study enzyme inhibition or activation, as well as its potential therapeutic applications.
Medicine: In the medical field, this compound is explored for its potential use as a pharmaceutical agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: Industrially, this compound is used in the production of various materials, including polymers and coatings. Its chemical properties make it suitable for applications that require stability and reactivity.
Mecanismo De Acción
The mechanism of action of [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to changes in their activity or function. This interaction can result in the inhibition or activation of biochemical pathways, depending on the nature of the target and the compound’s binding affinity.
Comparación Con Compuestos Similares
[3-(3-methylbut-2-enoylamino)phenyl] N-ethylcarbamate: Similar structure with an ethyl group instead of a methyl group.
[3-(3-methylbut-2-enoylamino)phenyl] N-propylcarbamate: Similar structure with a propyl group instead of a methyl group.
[3-(3-methylbut-2-enoylamino)phenyl] N-butylcarbamate: Similar structure with a butyl group instead of a methyl group.
Uniqueness: The uniqueness of [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate lies in its specific substitution pattern and the presence of the N-methylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
17798-18-4 |
|---|---|
Fórmula molecular |
C13H16N2O3 |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H16N2O3/c1-9(2)7-12(16)15-10-5-4-6-11(8-10)18-13(17)14-3/h4-8H,1-3H3,(H,14,17)(H,15,16) |
Clave InChI |
PCAIVGZUKPFHEE-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)NC1=CC(=CC=C1)OC(=O)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


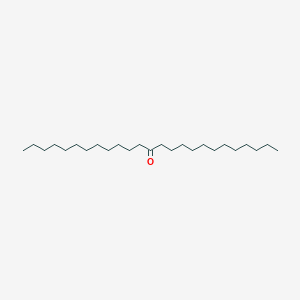
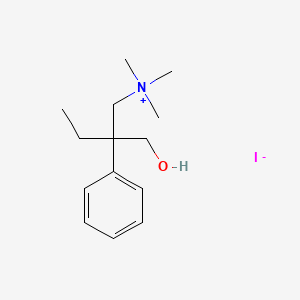

![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)
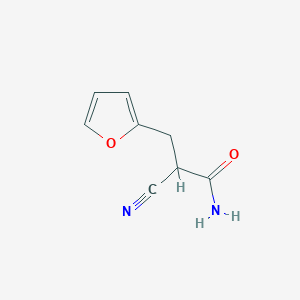

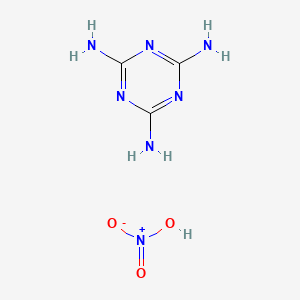
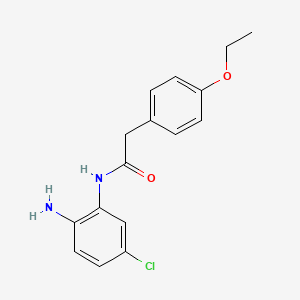
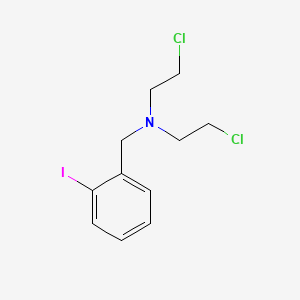
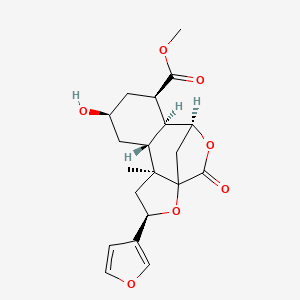

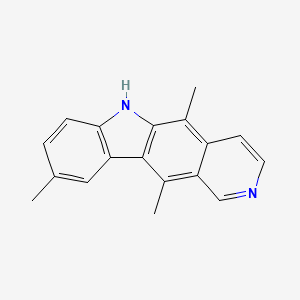
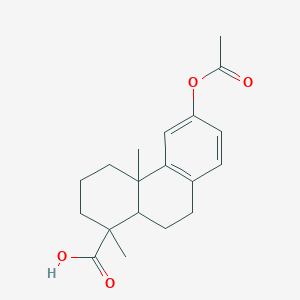
![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
